Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Overview
Description
Diethyl 2-hydroxybenzene-1,4-dicarboxylate, also known as diethyl 2-hydroxyterephthalate, is an organic compound with the molecular formula C₁₂H₁₄O₅. It is a derivative of terephthalic acid, where the carboxyl groups are esterified with ethanol, and one of the hydrogen atoms on the benzene ring is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybenzene-1,4-dicarboxylate can be synthesized through the esterification of 2-hydroxyterephthalic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of azeotropic distillation can also be employed to remove water formed during the reaction, driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-hydroxybenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of diethyl 2-oxobenzene-1,4-dicarboxylate.
Reduction: Formation of diethyl 2-hydroxybenzene-1,4-dimethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-hydroxybenzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: It is used as a monomer in the synthesis of polyesters and other polymers with specific properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties
Mechanism of Action
The mechanism of action of diethyl 2-hydroxybenzene-1,4-dicarboxylate in its applications involves its ability to form stable ester bonds and participate in various chemical reactions. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic sites. In polymer synthesis, it provides the necessary functional groups for polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl terephthalate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dimethyl 2-hydroxyterephthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical properties and reactivity
Uniqueness
Diethyl 2-hydroxybenzene-1,4-dicarboxylate is unique due to the presence of both ester and hydroxyl functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
diethyl 2-hydroxybenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-5-6-9(10(13)7-8)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHLGQDJTLTOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625492 | |
Record name | Diethyl 2-hydroxybenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74744-72-2 | |
Record name | Diethyl 2-hydroxybenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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